1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea is an organic compound that features a thiourea functional group This compound is of interest due to its unique structural properties, which combine a cyclohexene ring, an ethyl chain, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylthiourea
- 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-hydroxyphenyl)thiourea
- 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-chlorophenyl)thiourea
Uniqueness
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its therapeutic properties compared to similar compounds.
Properties
Molecular Formula |
C16H22N2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H22N2OS/c1-19-15-9-7-14(8-10-15)18-16(20)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,17,18,20) |
InChI Key |
XBFBVZFLRXUCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CCCCC2 |
Origin of Product |
United States |
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